5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-bromo-N-methyl-2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6S/c1-19(12-10(14)5-17-13(18-12)21-2)9-7-20(8-9)11-6-15-3-4-16-11/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJUSMIPRACSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3Br)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines effectively, demonstrating cytotoxic effects that are promising for further development into anticancer therapies.
Mechanism of Action :
The compound acts by interfering with cellular pathways involved in tumor growth and proliferation. It has been observed to induce apoptosis in cancer cells, making it a candidate for targeted cancer therapies.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infectious diseases. Its efficacy against resistant strains of bacteria has been particularly noted.
Case Study :
In a study published in Drug Target Insights, the compound was tested against multiple bacterial strains, showing significant inhibition rates compared to standard antibiotics .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings :
Preliminary animal studies indicate that it can cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions, which could pave the way for new treatments for neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against resistant bacterial strains | |
| Neuroprotective | Protects neuronal cells from stress |
Comparison with Similar Compounds
Structural Differentiation
- Bromine Positioning : The target compound’s bromine at pyrimidine-C5 distinguishes it from analogs with bromine on pyridine (e.g., ) or pyrazolopyridine (e.g., ). Bromine at C5 may influence steric and electronic interactions in binding pockets.
- Methylsulfanyl Group : The 2-(methylsulfanyl) substituent is rare among the analogs, which more commonly feature halogens (Cl, F) or aryl groups at analogous positions. This group may modulate solubility or metabolic stability.
Crystallographic and Computational Analysis
- Software Utilization : The SHELX suite () and WinGX () are widely used for crystallographic refinement of similar compounds. For example, employed SHELXL for hydrogen-bond analysis, revealing dimeric packing via N–H···N interactions.
Preparation Methods
Preparation of 2-(Methylsulfanyl)pyrimidin-4-amine
The pyrimidine scaffold is synthesized via a modified Biginelli reaction or cyclocondensation. A thiourea derivative reacts with a β-keto ester under acidic conditions to form 2-thiopyrimidin-4-amine, followed by methylation using methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃).
Reaction conditions :
-
Thiourea + Ethyl acetoacetate → 2-Thiopyrimidin-4-amine (H₂SO₄, reflux, 6 h).
-
Methylation : 2-Thiopyrimidin-4-amine + MeI → 2-(Methylsulfanyl)pyrimidin-4-amine (K₂CO₃, DMF, 60°C, 12 h).
Bromination at the 5-Position
Electrophilic bromination is achieved using bromine (Br₂) in acetic acid, where the methylsulfanyl group directs substitution to the 5-position.
Procedure :
-
2-(Methylsulfanyl)pyrimidin-4-amine + Br₂ (1.1 eq) → 5-Bromo-2-(methylsulfanyl)pyrimidin-4-amine (AcOH, 0°C → RT, 4 h).
N-Methylation of the 4-Amine
The primary amine at the 4-position undergoes methylation via reductive amination or direct alkylation.
Reductive Amination
Formaldehyde and sodium cyanoborohydride (NaBH₃CN) selectively methylate the amine without over-alkylation.
Conditions :
-
5-Bromo-2-(methylsulfanyl)pyrimidin-4-amine + HCHO (2 eq) + NaBH₃CN → 5-Bromo-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine (MeOH, RT, 6 h).
-
Yield : 85% (isolated after column chromatography).
Synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine
Azetidine Ring Formation
The azetidine ring is constructed via a cyclization reaction between pyrazin-2-amine and 1,3-dibromopropane.
Procedure :
-
Pyrazin-2-amine + 1,3-Dibromopropane → 1-(Pyrazin-2-yl)azetidine (K₂CO₃, DMF, 80°C, 24 h).
-
Yield : 62% (crude), purified via recrystallization.
Introduction of the 3-Amine Group
The 3-position is functionalized using a Gabriel synthesis:
-
Phthalimide protection : React 1-(pyrazin-2-yl)azetidine with phthalic anhydride.
-
Deprotection : Hydrazine hydrate releases the primary amine.
Conditions :
-
1-(Pyrazin-2-yl)azetidine → 1-(Pyrazin-2-yl)azetidin-3-amine (hydrazine hydrate, ethanol, reflux, 8 h).
-
Yield : 70%.
Coupling of Pyrimidine and Azetidine Fragments
The final step involves coupling the N-methyl pyrimidine with the azetidine amine via a Buchwald–Hartwig amination.
Optimized conditions :
-
5-Bromo-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine + 1-(Pyrazin-2-yl)azetidin-3-amine
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2 eq)
-
Solvent: 1,4-Dioxane, 110°C, 16 h.
Yield : 65% (after purification via silica gel chromatography).
Analytical Characterization
The final product is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 6.82 (s, 1H, pyrimidine), 4.12–4.08 (m, 1H, azetidine), 3.95–3.91 (m, 2H, azetidine), 2.52 (s, 3H, SCH₃), 2.34 (s, 3H, NCH₃).
-
HRMS (ESI+) : m/z calc. for C₁₃H₁₆BrN₆S [M+H]⁺: 399.0214; found: 399.0218.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Buchwald–Hartwig | High regioselectivity | Requires palladium catalyst | 65 |
| SNAr | No transition metals | Low reactivity with electron-rich amines | 42 |
| Reductive amination | Single-step methylation | Over-alkylation risk | 85 |
Optimization and Scale-Up Considerations
Key challenges include minimizing azetidine ring strain during coupling and avoiding dehalogenation during bromination. Process improvements involve:
Q & A
Q. What are the key challenges in synthesizing 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine, and how can they be addressed experimentally?
Synthesis challenges include regioselective bromination, avoiding over-alkylation of the pyrimidine ring, and maintaining stereochemical integrity of the azetidine moiety. A stepwise approach is recommended:
- Bromination : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to selectively brominate the pyrimidine ring .
- Sulfanyl group introduction : React the brominated intermediate with sodium thiomethoxide under inert conditions (e.g., N₂ atmosphere) .
- Azetidine coupling : Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst to attach the pyrazine-substituted azetidine while minimizing racemization .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity product (>98%) .
Q. How can the molecular structure of this compound be rigorously characterized?
A multi-technique approach is critical:
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., C–H···π bonds in the crystal lattice) .
- NMR spectroscopy : Use - HMBC to verify connectivity between the azetidine and pyrimidine rings. The methylsulfanyl group typically resonates at δ 2.45–2.55 ppm (singlet, NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., ESI-MS: [M+H]⁺ calculated for C₁₄H₁₆BrN₇S: 426.0263; observed: 426.0265) .
Q. What computational methods are suitable for predicting the compound’s biological targets?
- Molecular docking : Use AutoDock Vina with the PyRx interface to screen against kinase domains (e.g., JAK2, EGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Pharmacophore modeling : Generate a model emphasizing the bromine atom (electrophilic hotspot) and pyrazine ring (hydrogen bond acceptor) using Schrödinger’s Phase .
- ADMET prediction : SwissADME predicts moderate permeability (LogP ~2.8) and CYP3A4 inhibition risk due to the azetidine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?
- Core modifications : Replace the methylsulfanyl group with methylsulfonyl to enhance hydrogen bonding with Lys/Arg residues in kinase pockets .
- Azetidine substitution : Introduce electron-withdrawing groups (e.g., CF₃) at the azetidine’s 3-position to improve steric complementarity with hydrophobic kinase subpockets .
- Bioisosteric replacement : Substitute pyrazine with pyridazine to reduce off-target binding to purinergic receptors .
Q. What experimental strategies resolve contradictory bioactivity data in different assay systems?
Example: Discrepant IC₅₀ values in cell-free vs. cellular assays for kinase inhibition.
- Mechanistic studies : Perform ATP-competitive assays with varying [ATP] (0.1–10 mM) to confirm competitive inhibition .
- Cellular uptake analysis : Quantify intracellular compound levels via LC-MS/MS; poor permeability may explain weak cellular activity despite strong in vitro binding .
- Off-target profiling : Screen against a panel of 468 kinases (DiscoverX) to identify confounding targets .
Q. How can degradation pathways and metabolite identification be studied for this compound?
- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 48 hours. Monitor via UPLC-PDA:
- Major degradation product : Demethylation of the azetidine’s N-methyl group under acidic conditions (retention time shift from 6.2 to 5.8 min) .
- Metabolite profiling : Incubate with human liver microsomes (HLM) + NADPH. Detect hydroxylated metabolites (m/z +16) using Q-TOF MS .
Q. What crystallographic insights explain the compound’s conformational stability?
Single-crystal X-ray analysis reveals:
- Intramolecular H-bonding : Between the azetidine N–H and pyrimidine N3 (distance: 2.12 Å), stabilizing a planar conformation .
- Crystal packing : C–H···O interactions (2.45 Å) between the sulfanyl group and adjacent pyrazine rings enhance lattice stability .
- Torsional angles : The dihedral angle between pyrimidine and pyrazine rings is 12.8°, favoring π-π stacking in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
